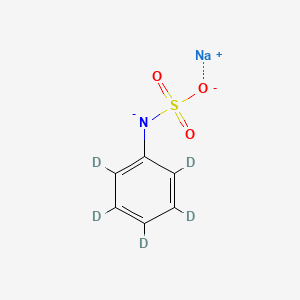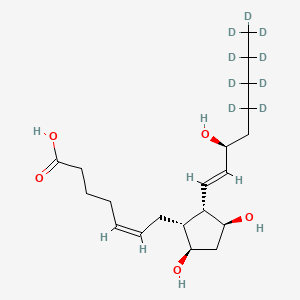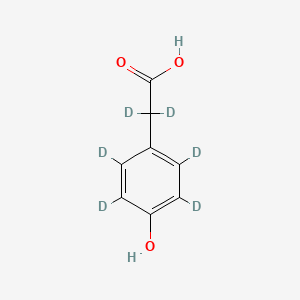
Nifekalant-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nifekalant-d4 is a deuterated form of nifekalant, a class III antiarrhythmic agent. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of nifekalant. Nifekalant itself is known for its ability to prolong the duration of the action potential and the effective refractory period of ventricular and atrial myocytes by blocking potassium currents .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of nifekalant-d4 involves the deuteration of nifekalant. This process typically includes the incorporation of deuterium atoms into the nifekalant molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented, but it generally involves the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This would involve the use of specialized equipment to handle deuterated compounds and ensure the purity and stability of the final product .
化学反应分析
Types of Reactions
Nifekalant-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
科学研究应用
Nifekalant-d4 is used extensively in scientific research to study the pharmacokinetics and pharmacodynamics of nifekalant. Its applications include:
Chemistry: Used as a tracer in studies involving the metabolism and distribution of nifekalant.
Biology: Helps in understanding the biological pathways and interactions of nifekalant.
Medicine: Used in clinical trials to evaluate the efficacy and safety of nifekalant in treating arrhythmias.
Industry: Employed in the development of new antiarrhythmic drugs and formulations
作用机制
Nifekalant-d4 exerts its effects by blocking various potassium currents, including the rapid component of the delayed rectifier potassium current, the transient outward potassium current, the inward rectifier potassium current, and the ATP-sensitive potassium current. This blockade results in the prolongation of the action potential duration and the effective refractory period of ventricular and atrial myocytes. The molecular targets involved in this mechanism include potassium channels and other related pathways .
相似化合物的比较
Similar Compounds
Amiodarone: Another class III antiarrhythmic agent with a broader spectrum of action, including sodium and calcium channel blockade.
Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.
Dofetilide: A selective class III antiarrhythmic agent that specifically blocks the rapid component of the delayed rectifier potassium current.
Uniqueness of Nifekalant-d4
This compound is unique due to its deuterated nature, which allows for more precise pharmacokinetic and pharmacodynamic studies. The deuterium atoms provide stability and reduce the rate of metabolic degradation, making it an invaluable tool in scientific research .
属性
分子式 |
C19H27N5O5 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
1,3-dimethyl-6-[2-[3-(4-nitrophenyl)propyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3/i12D2,13D2 |
InChI 键 |
OEBPANQZQGQPHF-IDPVZSQYSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])O)N(CCCC1=CC=C(C=C1)[N+](=O)[O-])CCNC2=CC(=O)N(C(=O)N2C)C |
规范 SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)



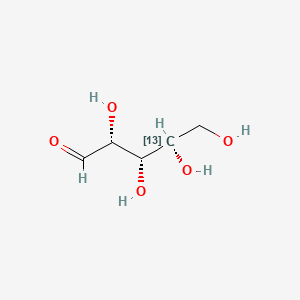


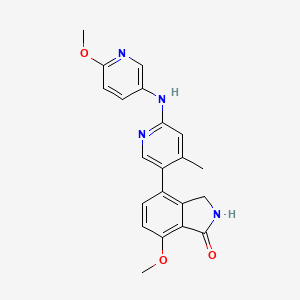
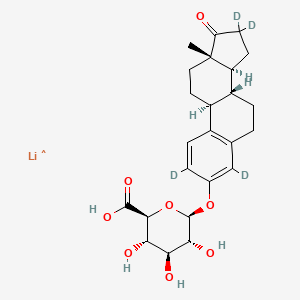
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)
